molecular formula C11H9NO3S B111032 5-(Acetylamino)-1-benzothiophene-2-carboxylic acid CAS No. 103566-21-8

5-(Acetylamino)-1-benzothiophene-2-carboxylic acid

Cat. No.: B111032
CAS No.: 103566-21-8
M. Wt: 235.26 g/mol
InChI Key: KLLGPANAMFPFCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Acetylamino)-1-benzothiophene-2-carboxylic acid is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Scientific Research Applications

5-(Acetylamino)-1-benzothiophene-2-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its structure allows for modifications that can enhance biological activity and selectivity.

    Materials Science: The compound can be used as a building block in the synthesis of organic semiconductors and other advanced materials.

    Biological Research: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industrial Applications: The compound’s derivatives are explored for use in the production of dyes, pigments, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(acetylamino)-1-benzothiophene-2-carboxylic acid typically involves the acylation of 1-benzothiophene-2-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can further enhance efficiency and reduce production costs.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of amines or thiols, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetylamino group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, alcohols, and other nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted benzothiophenes depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-(acetylamino)-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and targets depend on the specific application and modifications of the compound.

Comparison with Similar Compounds

    1-Benzothiophene-2-carboxylic acid: Lacks the acetylamino group, making it less versatile in certain chemical reactions.

    5-Amino-1-benzothiophene-2-carboxylic acid: Contains an amino group instead of an acetylamino group, which can lead to different reactivity and applications.

    5-(Methoxyamino)-1-benzothiophene-2-carboxylic acid: Contains a methoxyamino group, which can alter its electronic properties and reactivity.

Uniqueness: 5-(Acetylamino)-1-benzothiophene-2-carboxylic acid is unique due to the presence of the acetylamino group, which provides specific reactivity and potential for modification. This makes it a valuable compound in the synthesis of derivatives with tailored properties for various applications.

Properties

IUPAC Name

5-acetamido-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c1-6(13)12-8-2-3-9-7(4-8)5-10(16-9)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLGPANAMFPFCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)SC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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